molecular formula C6H13N3S B1371079 3-Amino-1-(1-cyclopropylethyl)thiourea CAS No. 1153251-86-5

3-Amino-1-(1-cyclopropylethyl)thiourea

Cat. No. B1371079
M. Wt: 159.26 g/mol
InChI Key: JWEIWEPRTKHNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(1-cyclopropylethyl)thiourea (ACTU) is a compound that has been studied extensively for its potential use in various scientific and medical applications. It is a cyclic amide derivative of thiourea, which is a common organic compound with a wide range of applications in the pharmaceutical and chemical industries. ACTU has been found to possess a variety of biological and physiological effects, which makes it an attractive candidate for further research and development.

Scientific Research Applications

    Chemistry and Coordination

    • Thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .
    • Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .
    • Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry .

    Ion Sensors and Metal Extraction

    • 1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .
    • The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

    Pharmaceuticals

    • The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .
    • Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal and fungicidal properties .

    Molecular Electronics

    • Thioureas play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals .
    • The devices exhibited increased conductivity under illumination conditions, with promising applications in organic light-emitting diodes .

    Synthetic Precursors of New Heterocycles

    • Thioureas are used as synthetic precursors of new heterocycles .
    • They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
    • They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

    Coordination Complexes

    • The synthesis and applications of coordination complexes of these ligands have also been overviewed .
    • Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
    • These ligands have a variety of coordination modes and have wide applications in biological systems .

    Adhesives and Flame Retardants

    • Thiourea derivatives find utilization as adhesives .
    • They are also used as flame retardants , providing resistance to ignition, reducing flame spread, and suppressing smoke production .

    Antioxidants and Polymers

    • Thioureas are used as antioxidants , substances that may protect your cells against free radicals .
    • They are also used in the production of polymers , large molecules composed of many repeated subunits .

properties

IUPAC Name

1-amino-3-(1-cyclopropylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIWEPRTKHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(1-cyclopropylethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(1-cyclopropylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(1-cyclopropylethyl)thiourea
Reactant of Route 3
3-Amino-1-(1-cyclopropylethyl)thiourea
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(1-cyclopropylethyl)thiourea
Reactant of Route 5
3-Amino-1-(1-cyclopropylethyl)thiourea
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(1-cyclopropylethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.